molecular formula C19H20N2O4S B2786850 N-(4-(N-(3-(benzofuran-2-yl)propyl)sulfamoyl)phenyl)acetamide CAS No. 2320722-83-4

N-(4-(N-(3-(benzofuran-2-yl)propyl)sulfamoyl)phenyl)acetamide

Numéro de catalogue B2786850
Numéro CAS: 2320722-83-4
Poids moléculaire: 372.44
Clé InChI: MHQBLTWEMGCBSK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“N-(4-(N-(3-(benzofuran-2-yl)propyl)sulfamoyl)phenyl)acetamide” is a complex organic compound that contains a benzofuran moiety . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer or psoriasis .

Mécanisme D'action

BF-3.1 exerts its biological effects by inhibiting the activity of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of tumors. CA IX plays a crucial role in the regulation of pH in tumor cells, and its inhibition by BF-3.1 leads to a decrease in tumor growth and proliferation. Additionally, BF-3.1 has been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival, proliferation, and apoptosis.
Biochemical and Physiological Effects
BF-3.1 has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that BF-3.1 inhibits the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, BF-3.1 has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain.

Avantages Et Limitations Des Expériences En Laboratoire

BF-3.1 has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of CA IX, making it a valuable tool for the study of tumor biology and the development of novel anticancer drugs. Furthermore, BF-3.1 exhibits low toxicity and high stability, making it suitable for use in both in vitro and in vivo experiments. However, BF-3.1 has some limitations, including its relatively low solubility in water and its potential to interact with other proteins and enzymes, which may affect its specificity and selectivity.

Orientations Futures

There are several future directions for the research and development of BF-3.1. One potential direction is the optimization of its pharmacokinetic properties to improve its bioavailability and efficacy in vivo. Additionally, BF-3.1 could be further investigated for its potential use in combination with other anticancer drugs or immunotherapies. Furthermore, the development of novel imaging probes based on BF-3.1 could enable the non-invasive detection and monitoring of tumors in vivo. Finally, the identification of new targets and mechanisms of action for BF-3.1 could lead to the development of new drugs for the treatment of various diseases.

Méthodes De Synthèse

The synthesis of BF-3.1 involves the reaction of 2-aminobenzamide with 3-(benzofuran-2-yl)propylsulfonyl chloride in the presence of triethylamine and dichloromethane. The resulting product is then treated with acetic anhydride and pyridine to obtain BF-3.1 in high yield and purity.

Applications De Recherche Scientifique

BF-3.1 has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties, making it a promising candidate for the development of novel drugs. Furthermore, BF-3.1 has been investigated for its potential use as a diagnostic tool for various diseases, including cancer and Alzheimer’s disease.

Propriétés

IUPAC Name

N-[4-[3-(1-benzofuran-2-yl)propylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-14(22)21-16-8-10-18(11-9-16)26(23,24)20-12-4-6-17-13-15-5-2-3-7-19(15)25-17/h2-3,5,7-11,13,20H,4,6,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHQBLTWEMGCBSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCCC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.